

Application Note: Structural Elucidation of Sterically Congested Anilines

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Compound of Interest

Compound Name: *3-Bromo-N,N-dimethyl-2-nitroaniline*

CAS No.: 860533-15-9

Cat. No.: B2757258

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Topic: H and C NMR Assignments for 3-Bromo-N,N-dimethyl-2-nitroaniline

Executive Summary & Challenge

In drug development, polysubstituted benzenes are common scaffolds.[1] However, **3-Bromo-N,N-dimethyl-2-nitroaniline** presents a specific stereoelectronic challenge: Steric Inhibition of Resonance (SIR).[1]

Unlike typical anilines where the nitrogen lone pair conjugates with the aromatic ring (shielding ortho/para positions), the bulky nitro group at the C2 position forces the dimethylamino group at C1 to twist out of planarity. This deconjugation dramatically alters expected chemical shifts, rendering standard additivity tables inaccurate.[1]

This guide provides a self-validating protocol to assign this molecule, focusing on distinguishing the three quaternary carbons (C1, C2, C3) using 2D NMR correlations rather than relying solely on unstable 1D chemical shift predictions.

Theoretical Framework: The "Ortho Effect"

Before assignment, one must understand the electronic environment:

- N,N-Dimethyl group (C1): Due to the adjacent -NO

(C2), the N-Me

group rotates $\sim 40\text{-}60^\circ$ out of the aromatic plane.[1] Consequence: The ring protons (especially H6) are deshielded (shifted downfield) compared to planar anilines because the electron-donating resonance is "turned off."

- Nitro group (C2): Strongly electron-withdrawing (inductive and resonance).
- Bromine (C3): Inductively withdrawing, weakly donating (resonance), but sterically significant.

Experimental Protocol

3.1 Sample Preparation

- Solvent: CDCl

(99.8% D) is recommended over DMSO-d

. [1] DMSO can form solvent shells that artificially stabilize planar conformations, potentially masking the SIR effects.[1]

- Concentration: 10-15 mg in 0.6 mL solvent (for clear 2D HMBC correlations).
- Reference: TMS (0.00 ppm) or residual CHCl

(7.26 ppm

H / 77.16 ppm

C).

3.2 Acquisition Parameters (400 MHz+)

- H NMR: 16 scans, 30° pulse angle, D1 = 2.0s (ensure relaxation of aromatic protons).
- C NMR: 512-1024 scans, D1 = 3.0s (critical for quaternary carbons C1, C2, C3).[1]
- 2D Experiments: HSQC (Multiplicity-Edited) and HMBC (optimized for

Hz).

Structural Assignment & Data Analysis[1][2]

4.1

H NMR Assignments (Predicted & Logic)

The aromatic region will display an ABC or AMX spin system depending on the field strength.

Position	Group	Shift (, ppm)	Multiplicity	Coupling (Hz)	Rationale
N-Me	-N(CH)	2.80 - 2.95	Singlet (6H)	-	Characteristic of N-Me.[1] Upfield of O-Me, but deshielded by ortho-NO anisotropy.[1]
H4	Ar-H	7.40 - 7.55	dd / d	,	Ortho to Br; Meta to NO .[1] Deshielded by NO (inductive).[2]
H5	Ar-H	7.15 - 7.30	dd / t	,	Meta to both withdrawing groups. The most "benzene-like" proton. [1]
H6	Ar-H	7.00 - 7.15	dd / d	,	Ortho to NMe .[1] Diagnostic: If planar, this would be <6.5 ppm.[1] The downfield shift (>7.0) confirms

Steric
Inhibition of
Resonance.
[\[3\]](#)

4.2

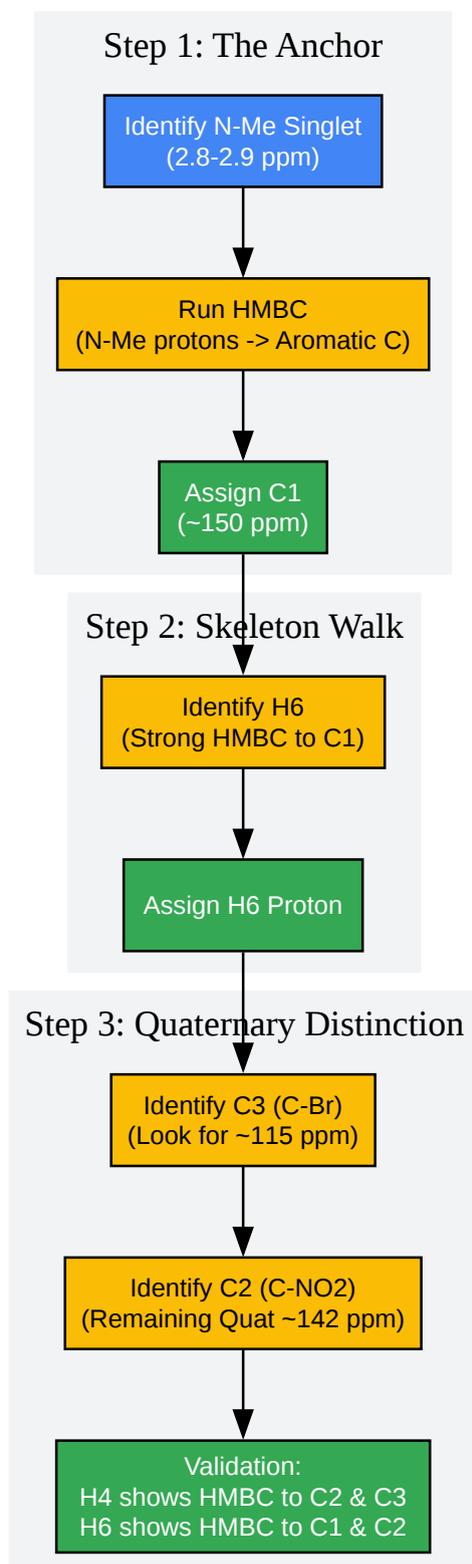
C NMR Assignments

The challenge is assigning the three quaternary carbons (C1, C2, C3).

Position	Type	Shift (, ppm)	Assignment Logic
C1	C_quat	148 - 152	Attached to NMe . Deshielded by N (inductive) but lacks full resonance shielding.[2] Key: HMBC correlation to N-Me protons.
C2	C_quat	140 - 145	Attached to NO . Strongly deshielded. Likely weak/broad due to N-quadrupole relaxation.[1]
C3	C_quat	110 - 118	Attached to Br.[1] Distinctive upfield shift relative to other ipso-carbons (Heavy Atom Effect).[1]
C4	CH	130 - 134	Ortho to Br.[1]
C5	CH	125 - 129	Meta to substituents. [1]
C6	CH	118 - 122	Ortho to NMe .[1]
N-Me	CH	42 - 45	High intensity aliphatic signal.[1]

Self-Validating Workflow (HMBC Strategy)

The following logic flow ensures the assignment is chemically rigorous and not based on guesswork.



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Caption: Logic flow for unambiguous assignment of quaternary carbons using the N-Methyl "Anchor" signal.

References & Authority

- Steric Inhibition of Resonance:
 - Wepster, B. M.[1] "Steric Effects on Mesomerism." Progress in Stereochemistry, 1958.[1] (Foundational text on the twisting of nitroanilines).
 - Application: Explains the deshielding of H6 and C1 relative to planar N,N-dimethylaniline.
- Base Scaffold Data (3-Bromo-2-nitroaniline):
 - ChemicalBook & PubChem Spectral Data. "3-Bromo-2-nitroaniline NMR Spectra."
 - Source:[1]
- Chemical Shift Prediction Rules:
 - Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data.[1] Springer, 2009.[1] (Standard additivity increments for benzene derivatives).
- Synthesis & Characterization Context:
 - Liu, Y. et al. "Selective hydrogenation of nitroarenes." [1] Catal.[4] Sci. Technol., 2013.[1][4] (Provides high-resolution data for the parent nitroaniline systems).
 - Source:

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- [4. rsc.org \[rsc.org\]](#)
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